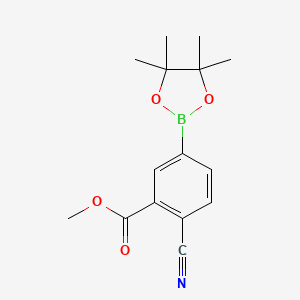

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1392814-34-4) is a boronate ester derivative with the molecular formula C₁₅H₁₈BNO₄ and a molecular weight of 295.12 g/mol . It features a cyano group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position of the benzoate ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process critical for forming carbon-carbon bonds in organic synthesis . It is commercially available in purities of 95% and quantities ranging from 100 mg to 1 g .

Properties

Molecular Formula |

C15H18BNO4 |

|---|---|

Molecular Weight |

287.12 g/mol |

IUPAC Name |

methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(9-17)12(8-11)13(18)19-5/h6-8H,1-5H3 |

InChI Key |

FGDQSDIDZNPVBY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the boronate ester moiety onto a suitably substituted benzoate precursor bearing a cyano group. The key step is usually a transition metal-catalyzed borylation reaction, often employing palladium or nickel catalysts, which facilitates the formation of the boronate ester at the aromatic ring.

Typical Synthetic Route

A representative synthetic route comprises:

Step 1: Preparation of the Aryl Halide Precursor

Starting from methyl 2-cyanobenzoate, selective halogenation (usually bromination or iodination) at the 5-position of the aromatic ring is performed to yield methyl 2-cyano-5-halobenzoate.Step 2: Miyaura Borylation Reaction

The halogenated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source. Typical reaction conditions include the use of a palladium catalyst (e.g., Pd(dppf)Cl2), a base such as potassium acetate, and a polar aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction is generally conducted under an inert atmosphere (nitrogen or argon) at temperatures ranging from 60 to 90 °C.Step 3: Purification

The crude product is purified by column chromatography or recrystallization to afford the target compound with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 1–5 mol% loading |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | 1.1–1.5 equivalents |

| Base | Potassium acetate or potassium carbonate | 2 equivalents |

| Solvent | Tetrahydrofuran, dimethylformamide, or dioxane | Polar aprotic solvents preferred |

| Temperature | 60–90 °C | Higher temperatures may improve rate |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | To prevent oxidation |

Detailed Research Data and Results

Yield and Purity

- Typical isolated yields range from 70% to 85% , depending on the exact reaction conditions and scale.

- Purity of the final compound is generally above 98% , confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for the methyl ester (singlet near 3.9 ppm), aromatic protons, and the pinacol boronate methyl groups (singlet near 1.3 ppm).

- ^13C NMR confirms the ester carbonyl, cyano carbon, aromatic carbons, and boronate carbons.

Mass Spectrometry (MS):

Molecular ion peak consistent with the molecular formula C15H18BNO4.

Comparative Analysis with Related Compounds

Notes on Scale-Up and Industrial Preparation

- Industrial synthesis often employs continuous flow reactors to enhance safety and reproducibility.

- Automated systems improve control over reaction parameters, leading to consistent quality.

- The use of greener solvents and recyclable catalysts is under investigation to improve sustainability.

Summary Table of Preparation Methods

| Preparation Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| Halogenation | Bromination or iodination of methyl 2-cyanobenzoate | Selective substitution at 5-position |

| Borylation | Pd catalyst, bis(pinacolato)diboron, base, THF, 60–90 °C | Formation of boronate ester |

| Purification | Column chromatography or recrystallization | High purity (>98%) product |

| Characterization | NMR, MS, HPLC | Confirmation of structure and purity |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Solvents: (e.g., DMF, toluene, ethanol)

Major Products:

Biaryls: and from Suzuki-Miyaura cross-coupling

Phenols: from oxidation

Carboxylic acids: from hydrolysis

Scientific Research Applications

Chemistry: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules. It serves as a building block for the development of drugs targeting specific enzymes or receptors .

Industry: In the chemical industry, it is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano (-CN) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the boronate site, accelerating cross-coupling reactions compared to electron-donating methyl (-CH₃) groups .

- Substituent Position : The 5-position boronate ester (e.g., in the main compound) offers superior regioselectivity in Suzuki reactions compared to 3- or 4-position analogs (e.g., Ethyl 4-(tetramethyl-dioxaborolan-2-yl)benzoate) .

- Pharmaceutical Potential: Amino- and chloro-substituted derivatives (e.g., CAS 2377611-97-5) are prioritized in drug discovery due to their ability to form hydrogen bonds and interact with biological targets .

Suzuki-Miyaura Coupling Efficiency

- Main Compound (Cyano Derivative): The cyano group stabilizes the boronate intermediate via resonance, improving catalytic turnover in aryl-aryl bond formation .

- Trifluoromethyl Analog : The -CF₃ group increases oxidative stability but may reduce reaction rates due to steric effects .

- Bromo-Methyl Derivative (CAS 2096341-94-3) : The bromine atom enables sequential cross-coupling or substitution reactions, expanding synthetic utility .

Steric and Electronic Effects

Commercial Availability and Purity

- The main compound (95% purity) is less pure than bromo-methyl (98%) and amino-chloro (98%) analogs, which may affect reproducibility in sensitive reactions .

- Ethyl 4-(tetramethyl-dioxaborolan-2-yl)benzoate (CAS: N/A) is structurally similar but offers inferior solubility in polar solvents compared to methyl esters .

Research Findings and Case Studies

Case Study: Intramolecular Suzuki-Miyaura Reactions

In a 2024 study, boronate esters like the main compound were used to synthesize inherently chiral nor-heteracalixarenes. The cyano group’s electronic effects facilitated high-yield cyclization without side reactions, outperforming methyl-substituted analogs .

Structural Analysis

Crystal structures of related compounds (e.g., Methyl 6-(tetramethyl-dioxaborolan-2-yl)-2-naphthoate) reveal planar boronate rings, suggesting similar geometry for the main compound. However, the cyano group may introduce slight distortions due to its dipole moment .

Biological Activity

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 287.12 g/mol. This compound features a cyano group and a boron-containing dioxaborolane moiety, which are significant for its chemical reactivity and biological applications.

Synthesis

The synthesis of this compound can be achieved through various methodologies that emphasize its versatility in synthetic chemistry. The presence of the boron-containing dioxaborolane moiety allows for unique reactivity patterns that can be exploited in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The cyano group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key biological pathways.

Case Studies and Research Findings

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance:

- Antiproliferative Activity : A study indicated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while displaying minimal effects on non-cancerous cells like MCF10A .

- Selectivity Index : Another investigation highlighted that certain analogs had a selectivity index indicating a preferential effect on cancer cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

- In Vivo Efficacy : In vivo studies demonstrated that specific derivatives could inhibit lung metastasis in TNBC models more effectively than established treatments like TAE226. The pharmacodynamics were assessed using BALB/c nude mouse models inoculated with cancer cells .

Comparative Biological Activity

The following table summarizes the biological activity of this compound and related compounds:

| Compound Name | IC50 (μM) | Cancer Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | 0.126 | MDA-MB-231 | High |

| Related Compound B | 17.02 | MCF7 | Moderate |

Note: TBD indicates that specific data for this compound is not yet available.

Q & A

Q. Q1. What are the primary applications of this compound in organic synthesis, and how does its structure influence reactivity?

A1. The compound is a boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions due to its stable dioxaborolane group. The cyano group at position 2 and the ester moiety enhance electrophilicity, facilitating coupling with aryl/vinyl halides. Optimal reaction conditions typically involve Pd catalysts (e.g., Pd(dppf)Cl₂), a base (Na₂CO₃), and mixed solvents (water/DME) at 80–100°C . Structural analogs, such as methyl 3-fluoro-5-(dioxaborolanyl)benzoate, demonstrate similar reactivity in multi-step syntheses .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how should they be applied?

A2. Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano and boronate peaks).

- X-ray Crystallography : For resolving crystal structures (SHELX programs are widely used for refinement ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₁₈BNO₄, MW 287.12) .

- HPLC-PDA : To assess purity (>95%) and detect impurities .

Q. Q3. What are the standard synthetic routes for preparing this compound?

A3. Synthesis typically involves:

Halogenation : Introducing a halogen (Br/I) at position 5 of methyl 2-cyanobenzoate.

Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)).

Esterification : Protecting the carboxylic acid group as a methyl ester . Yields depend on solvent choice (THF/toluene) and catalyst loading .

Advanced Research Questions

Q. Q4. How does steric hindrance from the tetramethyl dioxaborolane group affect reaction kinetics in cross-coupling?

A4. The bulky dioxaborolane group reduces reaction rates by impeding oxidative addition to Pd(0). Comparative studies of analogs (e.g., methyl 4-(dioxaborolanyl)benzoate) show that para-substitution minimizes steric effects, enabling faster coupling than ortho-substituted derivatives. Kinetic data (e.g., TOF measurements) and DFT calculations are recommended to quantify these effects .

Q. Q5. What challenges arise when scaling up Suzuki-Miyaura reactions with this compound, and how can they be mitigated?

A5. Common issues include:

- Catalyst Deactivation : Pd leaching or aggregation. Use of robust ligands (e.g., SPhos) or immobilized catalysts improves stability .

- Byproduct Formation : Hydrolysis of the boronate ester under aqueous conditions. Anhydrous solvents (DME) and controlled pH (pH 7–9) reduce side reactions .

- Purification : Silica gel chromatography or recrystallization (hexane/EtOAc) is required to isolate the biaryl product .

Q. Q6. How do contradictory yield reports in literature for similar compounds inform optimization strategies?

A6. Discrepancies in yields (e.g., 42–78% for methyl 3-fluoro-5-(dioxaborolanyl)benzoate ) often stem from:

Q. Q7. What computational methods are effective for predicting the compound’s reactivity and electronic properties?

A7. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model:

Q. Q8. How can crystallographic data resolve ambiguities in structural assignments?

A8. Single-crystal X-ray diffraction provides definitive bond lengths/angles (e.g., B–O bond ~1.36 Å, C≡N bond ~1.15 Å). SHELXL refinement protocols are recommended for high-resolution data. For unstable crystals, low-temperature (100 K) data collection minimizes decomposition .

Specialized Methodological Questions

Q. Q9. What strategies are effective for synthesizing air-sensitive derivatives of this compound?

A9. Key protocols include:

Q. Q10. How can researchers validate the purity of this compound for biological assays?

A10. Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.